Erk5-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERK5-IN-2 is a selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit ERK5 activity.

Scientific Research Applications

ERK5-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of ERK5 in various chemical pathways and reactions.

Biology: Employed in cell-based assays to investigate the biological functions of ERK5 and its involvement in cellular processes such as proliferation and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated ERK5 signaling. .

Industry: Utilized in the development of new drugs and therapeutic strategies targeting ERK5-related pathways.

Mechanism of Action

ERK5-IN-2 exerts its effects by selectively inhibiting the kinase activity of ERK5. The compound binds to the ATP-binding pocket of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to the suppression of cellular processes such as proliferation and survival. The molecular targets of this compound include various transcription factors and proteins involved in cell cycle regulation and apoptosis .

Safety and Hazards

Future Directions

The ERK5 pathway, including ERK5-IN-2, has recently attracted the attention of several research groups given its relevance in inflammatory disorders and cancer . There is a potential clinical relevance of targeting ERK5 pathways . Moreover, the recently discovered ERK5 isoforms, correlated with pro-tumoral function and negative regulation of ERK5, were also described . Therefore, the development of additional therapeutically relevant MEK5-ERK5 inhibitors to be used for combined treatments, thus preventing the onset of resistance to cancer therapies relying on RAF-MEK1/2-ERK1/2 inhibitors, is a promising future direction .

Biochemical Analysis

Biochemical Properties

Erk5-IN-2 interacts with ERK5, a member of the mitogen-activated protein kinase (MAPK) family . ERK5 is activated by a range of growth factors, cytokines, and cellular stresses . The interaction of this compound with ERK5 inhibits the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . This inhibition results in the stalling of the transcriptional programs driven by ERK5, which are often implicated in tumorigenesis and cancer progression .

Cellular Effects

This compound has profound effects on cellular functions. In cancer cells, this compound can lead to reduced proliferation and induction of apoptosis . Additionally, by interfering with ERK5-mediated angiogenesis and metastasis, this compound can stymie tumor growth and dissemination . ERK5 is also known to regulate endothelial cell function, and its inhibition by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound functions by curtailing the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . The inhibition can be achieved through small molecules that bind to the ATP-binding site of the kinase, preventing ATP from interacting and blocking phosphorylation . This inhibition results in the stalling of the transcriptional programs driven by ERK5 .

Temporal Effects in Laboratory Settings

It is known that the inhibition of ERK5 by this compound can lead to reduced proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

This compound has shown efficacy in reducing tumor burden and improving survival in animal models . The specificity of this compound helps to minimize off-target effects, enhancing its safety profile compared to traditional chemotherapeutics .

Metabolic Pathways

ERK5, the target of this compound, is involved in several lipid metabolism pathways, including the mevalonate pathway that controls cholesterol synthesis . The inhibition of ERK5 by this compound could potentially impact these metabolic pathways .

Transport and Distribution

It is known that ERK5, the target of this compound, can translocate from the cytosol to the nucleus upon stimulation .

Subcellular Localization

ERK5, the target of this compound, is localized mainly in the nucleus of resting as well as stimulated cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK5-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reaction conditions, optimizing the use of raw materials, and implementing stringent quality control measures to ensure consistency and purity. The production process may also involve additional purification steps, such as crystallization or chromatography, to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

ERK5-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Comparison with Similar Compounds

ERK5-IN-2 is unique in its selectivity and potency as an ERK5 inhibitor. Similar compounds include:

MHJ-627: Another ERK5 inhibitor with potent anticancer efficacy.

Compound 22ac: A dual inhibitor of ERK1 and ERK5, showing strong interactions with key residues in the ATP-binding pocket of both kinases.

Compared to these compounds, this compound offers a higher selectivity for ERK5, making it a valuable tool for studying ERK5-specific pathways and developing targeted therapies.

Properties

IUPAC Name |

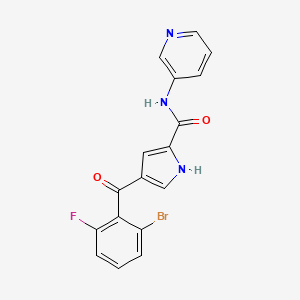

4-(2-bromo-6-fluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3O2/c18-12-4-1-5-13(19)15(12)16(23)10-7-14(21-8-10)17(24)22-11-3-2-6-20-9-11/h1-9,21H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKCERYALDNMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)C2=CNC(=C2)C(=O)NC3=CN=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

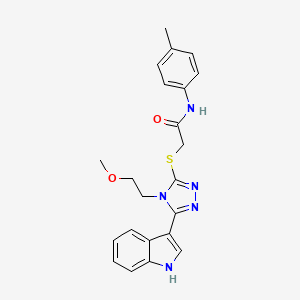

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

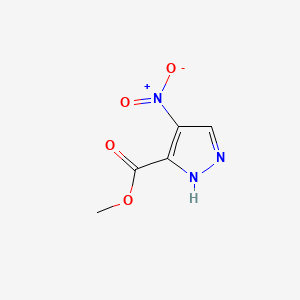

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

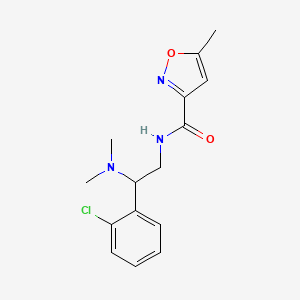

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

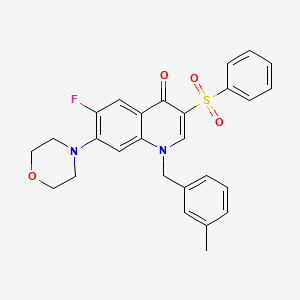

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)